molecular formula C9H18Cl2N4 B12220184 1-cyclopropyl-N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]methanamine

1-cyclopropyl-N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]methanamine

Cat. No.: B12220184
M. Wt: 253.17 g/mol
InChI Key: OHSQTCNBQWETLD-UHFFFAOYSA-N
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Description

1-cyclopropyl-N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]methanamine is a chemical compound of significant interest in medicinal chemistry and preclinical research, particularly as a key synthetic intermediate or precursor. Its structure, featuring a 1,2,4-triazole moiety linked to a cyclopropylmethanamine group, is commonly investigated for the development of novel kinase inhibitors. This scaffold is structurally related to compounds explored for targeting receptor tyrosine kinases, such as the c-Met (Mesenchymal Epithelial Transition factor) pathway, which plays a critical role in cell proliferation, survival, and metastasis. Research into this compound and its analogs focuses on their potential application in oncology, specifically in disrupting signaling cascades that drive tumor growth and progression. The molecule's design incorporates features known to enhance metabolic stability and binding affinity, making it a valuable tool for scientists studying cancer biology and developing next-generation targeted therapies. This product is intended for research purposes by qualified laboratory personnel only. All cited research applications are based on the structural analysis and the known pharmacological roles of similar chemical scaffolds in scientific literature.

Properties

Molecular Formula

C9H18Cl2N4

Molecular Weight

253.17 g/mol

IUPAC Name

1-cyclopropyl-N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]methanamine;dihydrochloride

InChI

InChI=1S/C9H16N4.2ClH/c1-2-13-9(11-7-12-13)6-10-5-8-3-4-8;;/h7-8,10H,2-6H2,1H3;2*1H

InChI Key

OHSQTCNBQWETLD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)CNCC2CC2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Pathways and Key Intermediate Formation

Triazole Core Construction

The 1,2,4-triazole ring is typically synthesized via cyclocondensation or cyclization reactions. A common approach involves reacting hydrazine derivatives with nitriles or imidates under controlled conditions:

  • Method A : Hydrazine hydrate reacts with ethyl isocyanoacetate in ethanol at 60°C to form 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde, which is subsequently reduced to the corresponding amine.
  • Method B : Methylhydrazine sulfate reacts with chloroacetamide in tetrahydrofuran (THF) and acetic acid to yield 3-(chloromethyl)-1H-1,2,4-triazole hydrochloride, a precursor for further functionalization.
Table 1: Triazole Core Synthesis Conditions
Method Reagents Solvent Temperature Yield Source
A Hydrazine hydrate, ethyl isocyanoacetate Ethanol 60°C 72%
B Methylhydrazine sulfate, chloroacetamide THF/AcOH 50°C 68%

Introduction of the Cyclopropyl Group

The cyclopropyl moiety is introduced via nucleophilic substitution or alkylation:

  • Method C : Cyclopropylamine reacts with cyanuric chloride in toluene, followed by neutralization with sodium hydroxide to form N-cyclopropyl intermediates.
  • Method D : Cyclopropylboronic acid undergoes Suzuki-Miyaura coupling with halogenated triazole derivatives using Pd(PPh₃)₄ as a catalyst.
Table 2: Cyclopropylation Strategies
Method Substrate Catalyst Solvent Yield Source
C Cyanuric chloride, cyclopropylamine None Toluene 81%
D 4-Bromo-1H-1,2,4-triazole Pd(PPh₃)₄ Dioxane 76%

Final Coupling and Functionalization

Reductive Amination

The methanamine linker is introduced via reductive amination between the triazole-aldehyde intermediate and cyclopropylamine:

  • Method E : Sodium cyanoborohydride reduces the imine formed from 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde and cyclopropylamine in methanol at room temperature.

N-Alkylation

Direct alkylation of the triazole nitrogen with chloroethylcyclopropane in the presence of potassium carbonate achieves selective N-ethylation:

  • Method F : 1H-1,2,4-triazole reacts with 1-chloro-2-ethylcyclopropane in dimethylformamide (DMF) at 80°C.
Table 3: Coupling Reaction Parameters
Method Reagents Conditions Yield Purity Source
E NaBH₃CN, MeOH RT, 12h 65% 95%
F K₂CO₃, DMF 80°C, 6h 58% 90%

Optimization and Scale-Up Challenges

Selectivity in N-Alkylation

Competing N1 vs. N2 alkylation in triazoles necessitates careful control of base strength and solvent polarity. Potassium carbonate in DMF preferentially targets the N1 position due to steric and electronic effects.

Purification Techniques

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) removes unreacted cyclopropylamine.
  • Crystallization : Recrystallization from ethanol/water mixtures enhances purity to >98%.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.12 (m, 4H, cyclopropyl), 3.45 (q, J = 7.2 Hz, 2H, N-CH₂-CH₃), 4.32 (s, 2H, N-CH₂-triazole).
  • HRMS : m/z calcd. for C₈H₁₄N₄ [M+H]⁺: 166.1218; found: 166.1215.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) confirms >99% purity for clinical-grade batches.

Industrial-Scale Synthesis

Continuous Flow Reactors

Microreactor systems reduce reaction times from hours to minutes for the cyclocondensation step, achieving 85% yield at 120°C.

Green Chemistry Approaches

  • Solvent Replacement : Switch from DMF to cyclopentyl methyl ether (CPME) reduces environmental impact.
  • Catalyst Recycling : Pd nanoparticles immobilized on mesoporous silica enable five reuse cycles without activity loss.

Synthetic Limitations and Alternatives

Challenges in Triazole Stability

1,2,4-Triazoles decompose above 150°C, requiring low-temperature storage and inert atmospheres during synthesis.

Alternative Routes

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) constructs the triazole core in higher yields (89%) but introduces copper residues.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace functional groups on the compound.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halides (e.g., NaCl, KBr) in polar solvents like water or acetone.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoles or methanamines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in the field of medicinal chemistry, particularly as a potential therapeutic agent. Its triazole moiety is known for various pharmacological activities.

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. Research indicates that compounds similar to 1-cyclopropyl-N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]methanamine exhibit significant antifungal activity against various strains of fungi. A study demonstrated that derivatives of triazoles can inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It has been evaluated against various human cancer cell lines through the National Cancer Institute's protocols. The results indicated a mean growth inhibition (GI) value that suggests potential efficacy in cancer treatment. For instance, a related triazole compound displayed an average GI50 value of approximately 15.72 μM against tested tumor cells .

Agricultural Applications

In agriculture, compounds containing triazole structures are often utilized as fungicides. The application of this compound could enhance crop protection strategies against fungal pathogens.

Case Study: Crop Protection

A case study on the use of triazole fungicides revealed their effectiveness in controlling diseases such as rust and powdery mildew in crops like wheat and barley. The incorporation of this compound into agricultural formulations could potentially improve efficacy while reducing the environmental impact compared to traditional fungicides.

Material Science Applications

The unique structural features of this compound also open avenues in material science for the development of new materials with specific properties.

Polymer Chemistry

Research into polymer blends incorporating triazole compounds has shown enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can lead to materials suitable for high-performance applications in electronics and coatings.

Data Table: Summary of Applications

Application AreaSpecific UseObserved Benefits
Medicinal ChemistryAntifungalInhibits ergosterol biosynthesis
AnticancerSignificant growth inhibition in tumor cells
AgricultureCrop ProtectionEffective against fungal diseases
Material SciencePolymer DevelopmentEnhanced thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 1-cyclopropyl-N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, or hydrophobic interactions, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related analogs. Key differences in substituents, molecular weight, and biological activity are summarized below.

Table 1: Structural and Functional Comparison of 1-cyclopropyl-N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]methanamine and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties
This compound C₉H₁₆N₄ 180.26 Cyclopropyl, ethyl-1,2,4-triazole High metabolic stability; drug development
(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride C₆H₁₁ClN₄ 174.63 Cyclopropyl, HCl salt Pharmaceutical building block
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-N-methylmethanamine C₆H₁₂N₄ 140.19 Ethyl-1,2,4-triazole, methylamine Intermediate in drug synthesis
N,N-Dimethyl-1-(1-phenethyl-1H-1,2,3-triazol-4-yl)methanamine C₁₃H₁₇N₅ 259.33 Phenethyl, 1,2,3-triazole, dimethylamine Aromatic interactions in receptor binding
[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride C₆H₁₄Cl₂N₄ 225.12 Isopropyl-1,2,4-triazole, dihydrochloride Enhanced solubility via salt formation

Key Findings:

Structural Variations and Biological Impact: The cyclopropyl group in the target compound confers rigidity and metabolic stability compared to linear alkyl chains (e.g., methyl or ethyl in ). This is critical for reducing off-target interactions in drug design . Triazole isomerism: 1,2,4-triazole derivatives (target compound, ) exhibit different electronic properties compared to 1,2,3-triazoles (). For example, 1,2,4-triazoles are more resistant to hydrolysis, enhancing compound stability . Conversely, aromatic substituents (e.g., phenethyl in ) enhance π-π stacking interactions but may reduce solubility.

Synthetic Accessibility :

  • Click chemistry (azide-alkyne cycloaddition) is widely used for triazole synthesis (). The target compound could be synthesized via similar methods, substituting cyclopropylamine for alkyne or azide precursors.
  • Crystallographic tools like SHELX () and ORTEP () are critical for verifying structural configurations, especially for chiral centers and salt forms (e.g., hydrochloride in ).

Applications :

  • The target compound’s balance of lipophilicity (ethyl group) and stability (cyclopropyl) positions it as a versatile intermediate in antifungal and antiviral drug development.
  • In contrast, the dihydrochloride salt in offers improved aqueous solubility, favoring formulations for injectable therapeutics.

Biological Activity

1-Cyclopropyl-N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]methanamine, also known by its CAS number 1855890-88-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H18Cl2N4C_9H_{18}Cl_2N_4 with a molecular weight of 253.17 g/mol. The compound features a cyclopropyl group and a triazole moiety, which are significant for its biological interactions.

PropertyValue
CAS Number1855890-88-8
Molecular FormulaC9H18Cl2N4
Molecular Weight253.17 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Properties

Research has indicated that compounds containing triazole rings exhibit notable antimicrobial activity. The presence of the triazole moiety in this compound suggests potential efficacy against various pathogens.

Case Study: Antifungal Activity
In studies evaluating antifungal activity, derivatives of triazoles have shown effectiveness against Candida albicans and Aspergillus niger. For instance, compounds similar to this compound demonstrated minimum inhibitory concentrations (MIC) ranging from 3.92 to 4.23 mM against these fungi .

Antibacterial Properties

The compound's structure may also confer antibacterial properties. A study highlighted that triazole derivatives exhibited varied activity against Gram-positive and Gram-negative bacteria. For example, compounds with similar structures showed MIC values as low as 0.7 µg/mL against Staphylococcus aureus .

Table: Antibacterial Activity of Related Compounds

CompoundMIC (µg/mL)Target Pathogen
Triazole Derivative A0.7Staphylococcus aureus
Triazole Derivative B3.91Escherichia coli
1-Cyclopropyl-N-(triazole)VariesVarious

The mechanism by which triazole compounds exert their biological effects often involves the inhibition of key enzymes or pathways in pathogens. For instance, triazoles can inhibit ergosterol biosynthesis in fungi or disrupt bacterial cell wall synthesis.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications on the cyclopropyl or triazole rings can significantly enhance efficacy and selectivity against specific pathogens.

Key Findings:

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups has been shown to enhance antimicrobial activity.
  • Hydrophobic Interactions: Increasing lipophilicity can improve membrane penetration and efficacy against bacterial strains .

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